molecular formula C14H22N2O2S B272767 1-(3,4-Dimethylbenzenesulfonyl)-4-ethylpiperazine

1-(3,4-Dimethylbenzenesulfonyl)-4-ethylpiperazine

Cat. No. B272767
M. Wt: 282.4 g/mol
InChI Key: DYWSWAQURGVCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylbenzenesulfonyl)-4-ethylpiperazine, commonly referred to as DBZE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DBZE is a piperazine derivative that has a sulfonyl group attached to a benzene ring, which makes it a highly potent and selective inhibitor of certain enzymes and receptors. In

Scientific Research Applications

DBZE has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to be a potent and selective inhibitor of several enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP) phosphodiesterase, and histone deacetylase (HDAC). These enzymes and receptors are involved in various physiological processes, including smooth muscle relaxation, gene expression regulation, and cell proliferation. Therefore, DBZE has the potential to be used as a therapeutic agent for several diseases, including erectile dysfunction, pulmonary hypertension, cancer, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of DBZE involves its binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. For example, DBZE inhibits PDE5 by binding to its catalytic site, which prevents the hydrolysis of cGMP and leads to increased levels of cGMP in smooth muscle cells. This, in turn, promotes smooth muscle relaxation and vasodilation, which is beneficial in the treatment of erectile dysfunction and pulmonary hypertension. Similarly, DBZE inhibits HDAC by binding to its active site, which leads to the accumulation of acetylated histones and altered gene expression patterns, which may be beneficial in the treatment of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBZE depend on the specific enzyme or receptor that it inhibits. For example, the inhibition of PDE5 by DBZE leads to increased levels of cGMP, which promotes smooth muscle relaxation and vasodilation. This, in turn, improves blood flow to the penis and lungs, which is beneficial in the treatment of erectile dysfunction and pulmonary hypertension. The inhibition of HDAC by DBZE leads to altered gene expression patterns, which may be beneficial in the treatment of cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBZE in lab experiments is its high potency and selectivity for certain enzymes and receptors. This allows for precise and targeted inhibition of these targets, which can be useful in studying their functions and developing therapeutic agents. Additionally, DBZE is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One of the limitations of using DBZE in lab experiments is its potential toxicity and side effects. Although DBZE has been shown to be relatively safe in animal studies, its long-term effects on human health are not yet fully understood. Additionally, the high potency and selectivity of DBZE may lead to off-target effects and unintended consequences, which can complicate the interpretation of lab results.

Future Directions

There are several future directions for the research of DBZE. One direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DBZE has been shown to have neuroprotective effects in animal models, and further studies are needed to evaluate its efficacy and safety in humans.
Another direction is to investigate the use of DBZE in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. DBZE has been shown to enhance the anti-tumor effects of certain chemotherapy drugs, and further studies are needed to determine its potential synergistic effects with other agents.
Finally, further research is needed to evaluate the long-term safety and efficacy of DBZE in humans. Clinical trials are needed to determine the optimal dosage, administration route, and treatment duration of DBZE for various diseases. Additionally, studies are needed to evaluate the potential side effects and drug interactions of DBZE in humans.
Conclusion
In conclusion, DBZE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DBZE is a highly potent and selective inhibitor of certain enzymes and receptors, and its mechanism of action involves binding to the active site of the target enzyme or receptor. DBZE has several potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, cancer, and neurodegenerative disorders. However, further research is needed to evaluate its long-term safety and efficacy in humans and to explore its potential applications in combination with other therapeutic agents.

Synthesis Methods

The synthesis of DBZE involves the reaction of 4-ethylpiperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the sulfonyl chloride to form the DBZE product. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.

properties

Product Name

1-(3,4-Dimethylbenzenesulfonyl)-4-ethylpiperazine

Molecular Formula

C14H22N2O2S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C14H22N2O2S/c1-4-15-7-9-16(10-8-15)19(17,18)14-6-5-12(2)13(3)11-14/h5-6,11H,4,7-10H2,1-3H3

InChI Key

DYWSWAQURGVCJD-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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